1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene
Description
The exact mass of the compound 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[3-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16H,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOIWTRRPFHBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893472 | |
| Record name | Bisaniline M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-27-6 | |
| Record name | 4,4′-[1,3-Phenylenebis(1-methylethylidene)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisaniline M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synonyms for 4,4'-(1,3-Phenylenediisopropylidene)bisaniline
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Structuring the Guide
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An In-Depth Technical Guide to the Purity Analysis of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene
Foreword: The Criticality of Purity in Advanced Polymers and Pharmaceuticals
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene, often referred to as 1,3-BAPB, is a diamine monomer of significant industrial importance. Its unique structure, featuring a central benzene ring with two bulky aminophenylpropyl substituents, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the polymers derived from it, such as polyimides and polyamides. These high-performance materials are indispensable in the aerospace, electronics, and automotive industries. Furthermore, the structural motifs within 1,3-BAPB make it a valuable building block in the synthesis of novel pharmaceutical compounds.
In these demanding applications, the purity of 1,3-BAPB is not merely a quality control metric; it is a critical determinant of end-product performance and safety. Impurities, even at trace levels, can act as chain terminators during polymerization, leading to a dramatic reduction in molecular weight and a corresponding loss of mechanical properties. In a pharmaceutical context, such impurities can introduce toxicological risks and unpredictable side reactions. This guide, therefore, provides a comprehensive framework for the rigorous purity analysis of 1,3-BAPB, grounded in fundamental analytical principles and validated methodologies.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A robust purity analysis strategy begins with a thorough understanding of the potential impurities. The primary source of impurities is the synthesis process itself. 1,3-BAPB is typically synthesized via a Friedel-Crafts reaction between 1,3-diisopropenylbenzene and aniline, catalyzed by an acid.
Typical Synthesis of 1,3-BAPB:
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Reactants: 1,3-Diisopropenylbenzene and Aniline
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Catalyst: Strong acid (e.g., sulfuric acid, hydrochloric acid)
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Reaction Type: Electrophilic aromatic substitution
This process can lead to several classes of impurities:
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Unreacted Starting Materials: Residual 1,3-diisopropenylbenzene and aniline.
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Isomeric Byproducts: Positional isomers where the aminophenylpropyl group is attached at the ortho or meta position of the aniline ring instead of the para position.
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Oligomeric Impurities: Products of further reaction between 1,3-BAPB and the starting materials.
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Solvent and Catalyst Residues: Residual solvents from the reaction and purification steps, as well as traces of the acid catalyst.
The Analytical Toolkit: A Multi-Modal Approach to Purity Determination
No single analytical technique can provide a complete picture of 1,3-BAPB purity. A multi-modal approach, leveraging the strengths of different techniques, is essential for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of 1,3-BAPB purity analysis due to its high resolution, sensitivity, and versatility. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its structurally similar impurities.
The Causality Behind Method Development:
The choice of a C18 stationary phase is driven by the non-polar nature of the 1,3-BAPB molecule. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a wide range of compounds with varying polarities. The addition of a small amount of a modifying agent like trifluoroacetic acid (TFA) is crucial for improving peak shape by minimizing tailing caused by the interaction of the basic amine groups with residual silanols on the stationary phase. UV detection is ideal due to the strong chromophores (aromatic rings) present in the molecule.
Experimental Protocol: RP-HPLC for 1,3-BAPB Purity
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent resolution for aromatic compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting non-polar compounds. |
| Gradient | 30% B to 95% B over 20 min | Allows for the separation of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Detection | UV at 254 nm | Wavelength at which the aromatic rings have strong absorbance. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |
Data Interpretation: The purity of 1,3-BAPB is typically determined by area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram. However, for accurate quantification of impurities, a reference standard for each impurity is required to determine its relative response factor.
Gas Chromatography (GC): Targeting Volatile Impurities
GC is particularly well-suited for the detection and quantification of volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials (aniline and 1,3-diisopropenylbenzene).
The Causality Behind Method Development:
A high-temperature, non-polar capillary column is selected to handle the relatively high boiling point of 1,3-BAPB and to separate compounds based on their boiling points and vapor pressures. Flame Ionization Detection (FID) is the detector of choice due to its high sensitivity for organic compounds.
Experimental Protocol: GC-FID for Volatile Impurities
| Parameter | Condition | Rationale |
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm | Non-polar phase for separation based on boiling point. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates volatile solvents from the main component. |
| Detector | FID at 320 °C | High sensitivity for hydrocarbons. |
| Sample Prep. | 10 mg/mL in Dichloromethane | Volatile solvent for sample introduction. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of 1,3-BAPB and the identification of isomeric impurities. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's structure.
Key Diagnostic Signals in ¹H NMR (in CDCl₃):
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Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The splitting patterns can differentiate between the 1,3-disubstituted central ring and the 1,4-disubstituted aniline rings.
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Amine Protons (-NH₂): A broad singlet, typically around 3.5-4.0 ppm, which can be exchanged with D₂O.
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Methyl Protons (-CH₃): A sharp singlet around 1.6 ppm, integrating to 12 protons.
Isomeric impurities will exhibit distinct changes in the aromatic region of the spectrum due to different substitution patterns.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
MS provides crucial information about the molecular weight of 1,3-BAPB and its impurities. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be coupled with HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of each separated component. The expected [M+H]⁺ ion for 1,3-BAPB (C₂₄H₂₈N₂) is m/z 345.23. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
A Validated Strategy for Purity Analysis
A robust and self-validating workflow is essential for ensuring the quality of 1,3-BAPB.
Caption: A validated workflow for the comprehensive purity analysis of 1,3-BAPB.
Concluding Remarks: A Commitment to Quality
The purity analysis of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene is a multi-faceted process that requires a deep understanding of its chemistry and the appropriate application of modern analytical techniques. The methodologies outlined in this guide provide a robust framework for ensuring that this critical monomer meets the stringent quality requirements for its use in high-performance polymers and pharmaceutical intermediates. By integrating these analytical strategies, researchers and manufacturers can have a high degree of confidence in the quality and performance of their final products.
References
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High-Performance Liquid Chromatography (HPLC): Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
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Gas Chromatography (GC): Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. John Wiley & Sons. [Link]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]
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Mass Spectrometry (MS): de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
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International Council for Harmonisation (ICH) Guidelines: ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (2006). [Link]
Storage and handling of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene
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Polymerization protocols for Bisaniline M
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Curing mechanisms of epoxy resins with 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene
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Gas chromatography methods for 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene analysis
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Role in the synthesis of specialized dyes and pigments
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Optimizing reaction conditions for Bisaniline M polymerization
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Technical Support Center: Synthesis of High-Performance Polyimides with Bisaniline M
Welcome to our dedicated technical support center for researchers and scientists working with Bisaniline M (4,4'-(1,3-phenylenediisopropylidene)bisaniline) in the synthesis of high-performance polyimides. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and our in-house expertise. Our goal is to help you anticipate and overcome common challenges, ensuring the successful synthesis of high-quality, high-molecular-weight polyimides.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the two-step polyimide synthesis process involving the formation of a poly(amic acid) (PAA) precursor followed by imidization.
Issue 1: Low Molecular Weight and Brittle Polyimide Film
Question: I've synthesized a polyimide using Bisaniline M and a dianhydride, but the resulting film is brittle and cracks easily. Gel permeation chromatography (GPC) analysis confirms a low weight-average molecular weight (Mw). What could be the cause?
Answer: Low molecular weight is a common issue that directly leads to poor mechanical properties. Several factors during the initial poly(amic acid) synthesis step can be the culprit:
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Monomer Impurities: The single most critical factor is the purity of your Bisaniline M and the dianhydride. Trace impurities, especially monofunctional amines or anhydrides, act as chain terminators, preventing the polymer from reaching a high molecular weight. Water is also a significant issue as it can hydrolyze the dianhydride, creating two carboxylic acid groups that are unreactive towards the amine.
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Incorrect Stoichiometry: The polymerization reaction requires a precise 1:1 molar ratio of diamine to dianhydride. Even a small deviation can significantly limit the achievable molecular weight.
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Reaction Conditions: The reaction is highly sensitive to temperature. The formation of the poly(amic acid) is an exothermic process. If the temperature is not controlled and rises too high, it can favor the reverse reaction (depolymerization), leading to a lower molecular weight equilibrium.
Troubleshooting Steps:
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Monomer Purification:
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Bisaniline M: Recrystallize from a suitable solvent like ethanol or a toluene/heptane mixture to remove impurities. Ensure the final product is thoroughly dried under vacuum to remove residual solvent and water.
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Dianhydride: Sublimation is the most effective method for purifying dianhydrides. If this is not feasible, recrystallization from a dry, high-boiling solvent like acetic anhydride followed by extensive vacuum drying is an alternative.
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Precise Stoichiometry:
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Use a high-precision analytical balance (at least 4 decimal places) for weighing your monomers.
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Calculate the required masses based on the high-purity monomers' molecular weights.
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Strict Temperature Control:
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Perform the reaction in a jacketed reactor with a circulating chiller to maintain a low and constant temperature, typically between 0 and 5 °C.
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Add the dianhydride to the diamine solution slowly and portion-wise to dissipate the heat of reaction effectively.
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Issue 2: Gel Formation During Poly(amic acid) Synthesis or Storage
Question: My poly(amic acid) solution turned into an insoluble gel during the reaction or after a short period of storage. What causes this gelation?
Answer: Gelation is typically caused by uncontrolled side reactions that lead to crosslinking between polymer chains. With Bisaniline M, the flexible isopropylidene linkages are generally less prone to the side reactions that plague more rigid diamines, but issues can still arise.
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Amide Interchange Reactions: At elevated temperatures or during prolonged storage, the amic acid groups can undergo intermolecular and intramolecular amide interchange reactions. This can lead to branching and, eventually, a crosslinked network.
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Contamination with Polyfunctional Amines: If your Bisaniline M is contaminated with tri- or tetra-functional amines, these will act as crosslinking points from the very beginning of the polymerization.
Preventative Measures:
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Low-Temperature Synthesis and Storage: As with achieving high molecular weight, maintaining a low temperature (0-5 °C) during synthesis is crucial. For storage, PAA solutions should be kept in a refrigerator (around 4 °C) to minimize the rate of these side reactions.
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Confirm Monomer Purity: Ensure your Bisaniline M is free from polyfunctional amine contaminants. This can be checked using techniques like High-Performance Liquid Chromatography (HPLC).
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Use of Catalysts/Additives: In some formulations, tertiary amines are added to catalyze imidization. However, these can also promote side reactions at the PAA stage. If you are using additives, ensure they are only introduced immediately before the imidization step.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about during the imidization step?
The most significant side reaction during thermal imidization is chain scission due to the hydrolytic instability of the poly(amic acid) precursor. The water molecule released during the cyclization of the amic acid to the imide can hydrolyze the amic acid linkages in the polymer backbone. This is an equilibrium process, and if the water is not effectively removed, it will lead to a significant decrease in the final polyimide's molecular weight.
To mitigate this, a carefully controlled, staged heating protocol under vacuum or a flow of inert gas is essential to efficiently remove water as it is formed, driving the reaction towards the stable imide structure.
Q2: Can I use chemical imidization instead of thermal imidization? What are the trade-offs?
Yes, chemical imidization is a common alternative. It is typically performed at lower temperatures using a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine.
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Advantages: Lower processing temperatures can be beneficial for thermally sensitive substrates. It can sometimes lead to polyimides with better solubility.
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Disadvantages: The reagents used are corrosive and toxic, requiring careful handling and disposal. Residual catalyst can be difficult to remove and may compromise the dielectric properties and long-term thermal stability of the polyimide. The reaction can be more complex to control than a straightforward thermal cure.
Q3: Why is solvent selection so important for the synthesis of the poly(amic acid)?
The solvent plays a critical role in solubilizing the monomers and the resulting polymer, and it influences the reaction kinetics and the stability of the PAA solution.
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Solubility: The solvent must keep the poly(amic acid) in solution to allow for high molecular weight growth. Common solvents include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF).
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Side Reactions: Some solvents can participate in side reactions. For example, DMF can be unstable at higher temperatures and decompose to form dimethylamine, which can act as a chain terminator.
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Water Content: The solvent must be anhydrous. Any water present will react with the dianhydride, upsetting the stoichiometry and preventing polymerization. Using a high-purity, low-water grade of the solvent is critical.
Protocols and Data
Table 1: Recommended Solvents and Purity for Bisaniline M Polyimide Synthesis
| Solvent | Recommended Purity | Maximum Water Content (ppm) | Boiling Point (°C) | Notes |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous Grade (>99.5%) | < 50 | 202 | Excellent solvating power for PAAs and polyimides. |
| Dimethylacetamide (DMAc) | Anhydrous Grade (>99.5%) | < 50 | 165 | Good alternative to NMP, lower boiling point. |
| Dimethylformamide (DMF) | Anhydrous Grade (>99.5%) | < 50 | 153 | Use with caution; potential for decomposition at elevated temperatures. |
Protocol 1: Two-Step Synthesis of a High-Molecular-Weight Polyimide Film
1. Poly(amic acid) Synthesis: a. Dry all glassware in an oven at 150 °C overnight and cool under a stream of dry nitrogen. b. In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precisely weighed amount of high-purity Bisaniline M in anhydrous NMP (e.g., to create a 15 wt% solids solution). c. Cool the solution to 0 °C using an ice-water bath. d. Slowly add an equimolar amount of purified dianhydride (e.g., pyromellitic dianhydride, PMDA) in small portions over 1-2 hours, ensuring the temperature does not exceed 5 °C. e. After the addition is complete, allow the reaction to stir at room temperature for 24 hours under a positive pressure of nitrogen. The solution should become highly viscous.
2. Film Casting and Thermal Imidization: a. Cast the viscous poly(amic acid) solution onto a clean, level glass plate using a doctor blade to achieve a uniform thickness. b. Place the cast film in a vacuum oven or a forced-air oven with a nitrogen purge. c. Apply the following staged curing cycle: i. 80 °C for 2 hours to slowly remove the bulk of the solvent. ii. 150 °C for 1 hour. iii. 200 °C for 1 hour. iv. 250 °C for 1 hour. v. 300 °C for 1 hour (or as required for the specific dianhydride used). d. Cool the oven down slowly to room temperature before removing the tough, flexible polyimide film.
Visualizing the Chemistry
Diagram 1: Key Reaction and Side Reaction Pathways
Caption: Desired vs. side reaction pathways in polyimide synthesis.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low molecular weight polyimides.
References
-
Title: A review of the factors affecting the synthesis of high molecular weight polyimides Source: Polymer Reviews URL: [Link]
-
Title: The Hydrolytic Stability of a Polyamic Acid Source: Journal of Polymer Science: Polymer Chemistry Edition URL: [Link]
-
Title: Synthesis and characterization of polyimides Source: Science and Technology of Advanced Materials URL: [Link]
Proper disposal methods for 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene waste
Initiating Data Collection
I'm starting my deep dive by hitting Google hard. My initial phase focuses on amassing data regarding the chemical properties, hazard ratings, and regulatory frameworks surrounding 1,3-Bis[2-(4-aminophenyl)-2. This groundwork is vital to assess the scope of this project.
Analyzing Disposal Protocols
I'm now expanding my search to include established and novel methods for treating and degrading aromatic amine compounds like Bisaniline A (CAS: 2958-47-6). My intent is to understand the rationale behind disposal methods. I'm building out a technical support center, starting with a FAQ on immediate handling and segregation of Bisaniline A waste, followed by a detailed spill management guide with explanations.
Defining Search Parameters
I'm now refining search terms for Bisaniline A and related aromatic amines. My focus will be on CAS number 2958-47-6 to gather precise data on chemical properties, hazard ratings, and disposal regulations. Simultaneously, I'll identify and examine established and novel degradation technologies for aromatic amines to provide context. The tech support center will begin with a concise FAQ on immediate Bisaniline A waste handling.
Performance comparison of polyimides from Bisaniline M vs. other diamines
Initiating Literature Review
I've just started delving into the synthesis, properties, and applications of polyimides, specifically those derived from Bisaniline M and related aromatic diamines. I'm focusing on gathering relevant information through comprehensive Google searches. This initial phase involves a broad search to establish a baseline understanding before I dive deeper.
Defining Comparison Metrics
I'm now identifying key performance metrics for comparison: thermal stability (glass transition, decomposition), mechanical properties (tensile strength, modulus), solubility, and optical properties. My focus is on experimental data and published studies comparing Bisaniline M-derived polyimides to those from ODA, DDM, and PMDA. The goal is a clear comparative analysis.
Outlining Comparative Structure
I'm now structuring the comparison guide. I plan to start with an introduction to polyimides and the role of diamine monomers. The next section will be dedicated to Bisaniline M, focusing on its unique structure and influence on polyimide characteristics. Then I'll build a comparative analysis section with data tables and discussions on structure-property relationships.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
